molecular formula C13H14N2O2 B15212908 6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-11-7

6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B15212908
CAS No.: 87426-11-7
M. Wt: 230.26 g/mol
InChI Key: ZKUGULVVCQTDJH-UHFFFAOYSA-N
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Description

6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one is a chemical compound with a unique structure that combines a pyridazinone core with a 2,4-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4-dimethylbenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes:

    Starting Materials: 2,4-Dimethylbenzyl alcohol and pyridazinone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature (e.g., 80-100°C) for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide
  • 2,4-Dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide

Uniqueness

6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a 2,4-dimethylbenzyl group makes it a versatile compound for various applications.

Properties

CAS No.

87426-11-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)7-9)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

ZKUGULVVCQTDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC2=NNC(=O)C=C2)C

Origin of Product

United States

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